Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its aromatic benzoic acid structure, which is modified by the addition of a 1-chloro-2-oxopropylidene hydrazino group and an ethyl ester group. These modifications impart unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The use of advanced analytical techniques, such as NMR and IR spectroscopy, ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester has several applications in scientific research:
Biology: The compound may be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into the compound’s potential therapeutic effects, such as its ability to inhibit certain enzymes or pathways, is ongoing.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-chloro-, 1-methylethyl ester: This compound shares a similar benzoic acid core but differs in the ester group attached.
Benzoic acid, 4-chloro-: A simpler derivative with a chlorine atom attached to the benzoic acid ring.
Uniqueness
Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. The presence of the 1-chloro-2-oxopropylidene hydrazino group allows for unique interactions and reactions that are not observed with simpler benzoic acid derivatives.
Properties
CAS No. |
83323-14-2 |
---|---|
Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
ethyl 4-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)9-4-6-10(7-5-9)14-15-11(13)8(2)16/h4-7,14H,3H2,1-2H3 |
InChI Key |
KZWVBXSLEOLBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.